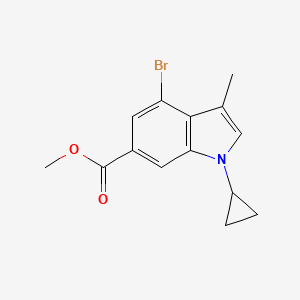
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a bromine atom at the 4th position, a cyclopropyl group at the 1st position, and a methyl group at the 3rd position of the indole ring, with a carboxylate ester group at the 6th position.
Preparation Methods
The synthesis of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor, followed by cyclopropylation and esterification reactions. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and cyclopropylating agents such as cyclopropyl bromide . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate: Lacks the methyl group at the 3rd position.
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-2-carboxylate: Has the carboxylate group at the 2nd position instead of the 6th.
These structural differences can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Biological Activity
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by research findings and case studies.
- Molecular Formula : C14H12BrNO3
- Molecular Weight : 322.15 g/mol
- CAS Number : 1956381-75-1
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. It has shown significant activity against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial effects, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against strains like Candida albicans. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that this compound could be a promising candidate for treating fungal infections .
Anticancer Potential
In addition to its antimicrobial activities, this compound has been evaluated for its anticancer properties. Studies have shown that it can suppress the growth of various cancer cell lines, including A549 lung cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various indole derivatives, including this compound, revealing:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (lung cancer) | 3.90 |
| MCF7 (breast cancer) | 7.80 |
These results indicate a significant antiproliferative effect, suggesting potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific bacterial and fungal enzymes or cellular pathways that regulate growth and survival.
Properties
CAS No. |
1956380-38-3 |
|---|---|
Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
methyl 4-bromo-1-cyclopropyl-3-methylindole-6-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-8-7-16(10-3-4-10)12-6-9(14(17)18-2)5-11(15)13(8)12/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
OBLKEXWHJMGVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CC(=C2)C(=O)OC)Br)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















